(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
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Overview
Description
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety and a dimethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone under acidic conditions.
Ethylation and Ethoxylation: The benzo[d]thiazole core is then subjected to ethylation and ethoxylation reactions to introduce the ethyl and ethoxy groups, respectively.
Formation of the Ylidene Linkage: The final step involves the condensation of the modified benzo[d]thiazole with 3,4-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or benzo[d]thiazole moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study biological processes or as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide: can be compared to other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and ethoxy groups, along with the dimethylbenzamide moiety, may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-5-22-18-16(24-6-2)8-7-9-17(18)25-20(22)21-19(23)15-11-10-13(3)14(4)12-15/h7-12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMTMXKVKFOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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